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3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide
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Overview
Description
3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide is a fluorinated aromatic compound with significant interest in various fields of scientific research. The presence of both fluoro and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-(trifluoromethyl)benzoic acid.
Amidation Reaction: The carboxylic acid group of 3-fluoro-4-(trifluoromethyl)benzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Reaction Conditions: The amidation reaction is typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrogen chloride (HCl) generated during the reaction.
Industrial Production Methods
Industrial production of 3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in solvents like ethanol or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups .
Scientific Research Applications
3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The presence of fluorine atoms can enhance binding affinity and selectivity by modulating electronic properties and improving metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzyl bromide
Uniqueness
3-Fluoro-3’-(trifluoromethyl)biphenyl-4-carboxylic acid amide is unique due to the combination of fluoro and trifluoromethyl groups on the biphenyl scaffold. This structural feature imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Biological Activity
3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carboxylic acid amide is a fluorinated aromatic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and drug development. The unique chemical structure, characterized by the presence of both fluoro and trifluoromethyl groups, imparts distinctive biological properties that are crucial for its applications.
The compound's structure can be described as follows:
- IUPAC Name : 2-fluoro-4-[3-(trifluoromethyl)phenyl]benzamide
- Molecular Formula : C14H9F4N O
- Molecular Weight : 295.22 g/mol
The introduction of fluorine atoms significantly alters the compound's lipophilicity, metabolic stability, and bioactivity, making it a valuable candidate for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor activity through competitive inhibition or allosteric modulation.
These mechanisms are facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces due to the compound's unique electronic properties imparted by the fluorinated groups.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activity in various contexts:
Anticancer Activity
Studies have shown that fluorinated compounds often exhibit enhanced anticancer properties due to their ability to interfere with cellular processes. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation effectively.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Analog A | 10 | HeLa |
Analog B | 15 | MCF-7 |
This compound | TBD | TBD |
The exact IC50 values for this specific compound are still under investigation but are expected to be competitive based on structural analogs.
Anti-inflammatory Properties
Fluorinated compounds are also recognized for their anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases.
Case Studies
- In Vivo Studies : A recent study explored the efficacy of fluorinated biphenyl derivatives in a murine model of inflammation. The results demonstrated a dose-dependent reduction in inflammatory markers, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis.
- Pharmacokinetic Studies : Another investigation focused on the pharmacokinetics of related compounds, revealing favorable absorption and distribution profiles. This suggests that this compound may exhibit similar characteristics, enhancing its viability as a drug candidate.
Comparative Analysis
When compared to other fluorinated compounds, this compound stands out due to its unique combination of functional groups which enhance its biological activity.
Compound Name | Structural Features | Notable Activity |
---|---|---|
3-Fluoro-4-(trifluoromethyl)benzoic acid | Single aromatic ring with trifluoromethyl group | Moderate anticancer activity |
4-(Trifluoromethyl)benzyl bromide | Aliphatic chain with trifluoromethyl group | Limited biological activity |
This compound | Biphenyl structure with fluoro and trifluoromethyl groups | High potential in drug design |
Properties
IUPAC Name |
2-fluoro-4-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJPFSGHSOFKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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